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molecular formula C19H17ClN2 B601755 Dehydro Desloratadine CAS No. 117811-20-8

Dehydro Desloratadine

Cat. No. B601755
M. Wt: 308.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089496

Procedure details

A mixture of 210 mg (0.434 mmole) of 8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[5,6]cyclohepta[1,2-b]pyridine and 526 mg (8.05 mmole) of zinc dust in 0.4 mL of acetic acid was heated at 60°-70° C. After 2 hr. 20 min. another 547 mg (8.37 mmole) of zinc dust was added. After another 30 min. the mixture was basified with 10% aqueous NaOH and extracted four times with CH2Cl2. The combined organic portions were washed once with water, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified via flash chromatography [5→6% MeOH/NH3 in CHCl3 ] to yield 71 mg (53%) of the title compound as a glass.
Name
8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[5,6]cyclohepta[1,2-b]pyridine
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
526 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
547 mg
Type
catalyst
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:15](=[C:16]3[CH2:21][CH2:20][N:19](C(OCC(Cl)(Cl)Cl)=O)[CH2:18][CH2:17]3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[CH:8]=[CH:7][C:6]=2[CH:30]=1.[OH-].[Na+]>C(O)(=O)C.[Zn]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:15](=[C:16]3[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[CH:8]=[CH:7][C:6]=2[CH:30]=1 |f:1.2|

Inputs

Step One
Name
8-chloro-11-[1-(2,2,2-trichloroethoxycarbonyl)-4-piperidylidene)-11H-benzo-[5,6]cyclohepta[1,2-b]pyridine
Quantity
210 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C=CC=3C(=NC=CC3)C2=C2CCN(CC2)C(=O)OCC(Cl)(Cl)Cl)C1
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
526 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
547 mg
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60°-70° C
EXTRACTION
Type
EXTRACTION
Details
extracted four times with CH2Cl2
WASH
Type
WASH
Details
The combined organic portions were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography [5→6% MeOH/NH3 in CHCl3 ]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C=CC=3C(=NC=CC3)C2=C2CCNCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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